molecular formula C8H10BrNO2S B6615146 1-(3-bromophenyl)ethane-1-sulfonamide CAS No. 1250334-76-9

1-(3-bromophenyl)ethane-1-sulfonamide

Cat. No. B6615146
CAS RN: 1250334-76-9
M. Wt: 264.14 g/mol
InChI Key: VCKATSMTLKLRCW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethane-1-sulfonamide, also known as BES, is an aromatic sulfonamide compound with a wide variety of applications in the chemical and pharmaceutical industries. BES is a white solid that is insoluble in water and has a melting point of 217-219 °C. It is an important intermediate in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. BES has also been used in the synthesis of other aromatic sulfonamides, such as 4-bromo-2-chloro-6-methylphenylsulfonamide and 4-bromo-2-chloro-5-methylphenylsulfonamide.

Scientific Research Applications

1-(3-bromophenyl)ethane-1-sulfonamide has been used in a variety of scientific research applications, including the synthesis of drugs, the synthesis of other aromatic sulfonamides, and the study of drug-receptor interactions. 1-(3-bromophenyl)ethane-1-sulfonamide has also been used in the synthesis of organic compounds, such as aryl sulfonamides and sulfonamide-containing drugs. In addition, 1-(3-bromophenyl)ethane-1-sulfonamide has been used in the synthesis of polymers, such as polystyrene-sulfonamide and polyacrylamide-sulfonamide.

Mechanism of Action

1-(3-bromophenyl)ethane-1-sulfonamide acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX, 1-(3-bromophenyl)ethane-1-sulfonamide reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
1-(3-bromophenyl)ethane-1-sulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have anti-cancer effects, as it can inhibit the growth of certain types of cancer cells. In addition, 1-(3-bromophenyl)ethane-1-sulfonamide has been found to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(3-bromophenyl)ethane-1-sulfonamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, 1-(3-bromophenyl)ethane-1-sulfonamide is a highly soluble compound, which makes it easy to use in a variety of laboratory experiments. The main limitation of 1-(3-bromophenyl)ethane-1-sulfonamide is that it is an aromatic compound, which means it can be toxic if inhaled or ingested.

Future Directions

In the future, 1-(3-bromophenyl)ethane-1-sulfonamide may be used in the development of new drugs for the treatment of inflammatory, pain, and fever-related conditions. It may also be used in the synthesis of other aromatic sulfonamides, as well as in the synthesis of polymers. Additionally, 1-(3-bromophenyl)ethane-1-sulfonamide may be used in the study of drug-receptor interactions, as well as in the development of new drugs for the treatment of cancer. Finally, 1-(3-bromophenyl)ethane-1-sulfonamide may be used in the development of new antioxidants and neuroprotectants.

Synthesis Methods

1-(3-bromophenyl)ethane-1-sulfonamide can be synthesized through a two-step process. The first step involves the reaction of 3-bromophenol with ethanesulfonyl chloride in the presence of triethylamine to form the ethanesulfonamide. The second step involves the reaction of the ethanesulfonamide with bromine to form 1-(3-bromophenyl)ethane-1-sulfonamide. This two-step process is simple and efficient, and can be performed in one pot.

properties

IUPAC Name

1-(3-bromophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKATSMTLKLRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)ethane-1-sulfonamide

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